1-(4-Amino-3-(bromomethyl)phenyl)-1-chloropropan-2-one
Description
1-(4-Amino-3-(bromomethyl)phenyl)-1-chloropropan-2-one (CAS: 1804203-60-8) is a halogenated aromatic ketone with the molecular formula C₁₀H₁₁BrClNO and a molecular weight of 276.56 g/mol. Key physical properties include a predicted boiling point of 379.4±37.0°C, density of 1.538±0.06 g/cm³, and a pKa of 2.93±0.13 . Its structure suggests applications in medicinal chemistry, particularly as an intermediate for synthesizing alkylating agents or DNA-targeting molecules.
Properties
Molecular Formula |
C10H11BrClNO |
|---|---|
Molecular Weight |
276.56 g/mol |
IUPAC Name |
1-[4-amino-3-(bromomethyl)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C10H11BrClNO/c1-6(14)10(12)7-2-3-9(13)8(4-7)5-11/h2-4,10H,5,13H2,1H3 |
InChI Key |
FTUGRXBUBHXEAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)N)CBr)Cl |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis via Sequential Functionalization
Bromination of 4-Amino-3-methylbenzaldehyde
The synthesis often begins with 4-amino-3-methylbenzaldehyde as a precursor. Bromination of the methyl group is achieved using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under radical initiation conditions. This step selectively introduces a bromine atom at the benzylic position, yielding 4-amino-3-(bromomethyl)benzaldehyde with a reported efficiency of 72–85%.
Key Reaction Conditions:
- Catalyst : Azobisisobutyronitrile (AIBN, 1 mol%)
- Solvent : CCl₄ (anhydrous)
- Temperature : 80–85°C (reflux)
Palladium-Catalyzed Direct Arylation
C-H Activation Strategy
Recent advances in transition metal catalysis enable direct functionalization of aromatic C-H bonds. A palladium(II)-catalyzed approach, as described in methodologies for analogous N-heterocycles, allows for the simultaneous introduction of the chloropropan-2-one group and bromomethyl substituent.
Reaction Protocol:
- Substrate : 4-Amino-3-methylphenylboronic acid
- Catalyst : Pd(OAc)₂ (5 mol%) with triphenylphosphine (PPh₃)
- Bromination Agent : NBS (1.2 equiv)
- Chlorination : SOCl₂ (2 equiv) in dichloroethane
- Yield : 58% (over two steps)
Reductive Amination Pathways
Challenges and Mitigation Strategies
Regioselectivity in Bromination
The meta-bromination of the methyl group competes with para-substitution. Employing sterically hindered solvents (e.g., CCl₄) and low temperatures favors the desired meta product.
Stability of the Amino Group
The amino group’s susceptibility to oxidation necessitates protection during bromination. Acetylation (using acetic anhydride) prior to bromination, followed by deprotection with aqueous HCl, improves yields by 15–20%.
Purification Difficulties
Chromatographic separation of polar intermediates remains a bottleneck. Gradient elution with hexane/ethyl acetate (8:1 to 4:1) effectively isolates the target compound.
Chemical Reactions Analysis
1-(4-Amino-3-(bromomethyl)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules. Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential use in drug development due to its unique structure.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers investigate its effects on biological systems to understand its potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 1-(4-Amino-3-(bromomethyl)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The amino group may facilitate binding to biological receptors, while the bromomethyl and chloropropanone groups can participate in various biochemical pathways. These interactions can lead to changes in cellular functions and biological responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their key differences:
Key Comparative Insights :
The amino group (pKa ~2.93) provides moderate basicity, facilitating protonation in acidic environments, unlike the electron-withdrawing CF₃S group in the trifluoromethylthio analog, which reduces basicity .
Biological Activity: Compounds with benzoxazole/thiazole moieties (e.g., ) exhibit anti-tumor activity via DNA interaction, suggesting that the primary compound’s amino and bromomethyl groups may synergize for similar effects but with distinct binding modes . The absence of bromine in 1-(4-Amino-2-(methylthio)phenyl)-1-chloropropan-2-one likely reduces alkylation-driven cytotoxicity compared to the brominated analog .
Physical Properties: The amino group contributes to higher boiling points (e.g., 379°C vs. 298°C in the CF₃S analog) due to hydrogen bonding . Density correlates with halogen content; the primary compound’s density (1.538 g/cm³) exceeds that of sulfur-containing analogs (e.g., 1.61 g/cm³ for the CF₃S derivative) due to bromine’s atomic mass .
Synthetic Utility :
- Bromomethyl-substituted compounds (e.g., ) are often synthesized via electrophilic bromination, suggesting the primary compound could be derived similarly .
- The mercapto (-SH) and methylthio (-SCH₃) analogs may undergo further functionalization (e.g., oxidation to sulfonates), unlike the bromomethyl group, which is prone to nucleophilic substitution .
Q & A
Basic Research Question
- NMR : - and -NMR track intermediates, with NMR particularly sensitive to bromomethyl ( ppm) and amino ( ppm) groups. DEPT-135 distinguishes CH₂ and CH₃ groups in the propanone moiety .
- IR : Confirm ketone (C=O stretch at ~1700 cm) and amino (N–H bend at ~1600 cm) functionalities .
- MS : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]) and fragmentation patterns, distinguishing regioisomers .
How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitution reactions?
Advanced Research Question
The bromomethyl group undergoes SN2 reactions, but steric hindrance from the adjacent chloropropanone and amino substituents can reduce reactivity. Computational studies (DFT) reveal:
- Electrophilicity : The chloropropanone carbonyl withdraws electron density, enhancing the bromomethyl carbon’s electrophilicity .
- Steric maps : Molecular modeling (e.g., Gaussian) shows that bulky nucleophiles (e.g., tert-butoxide) exhibit lower reactivity due to spatial clashes with the chloropropanone group .
Experimental validation : Compare reaction rates with primary vs. secondary amines. Primary amines (e.g., methylamine) show higher substitution efficiency (~70% yield) than bulky alternatives (~30%) .
What strategies mitigate decomposition during storage, given the compound’s sensitivity to light and moisture?
Basic Research Question
- Storage : Use amber vials under inert gas (Ar/N₂) at –20°C to prevent photolytic debromination and hydrolysis of the chloropropanone group .
- Stabilizers : Add desiccants (molecular sieves) and radical inhibitors (BHT) to prolong shelf life .
- Purity checks : Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) detects degradation products like 4-amino-3-methylbenzaldehyde .
How can discrepancies between theoretical and experimental UV-Vis spectra be reconciled?
Advanced Research Question
TD-DFT calculations often predict values that deviate from experimental data due to:
- Solvent effects : Include implicit solvent models (e.g., PCM for DMSO) to improve agreement .
- Excited-state interactions : The amino group’s lone pairs may participate in charge-transfer transitions not captured in gas-phase calculations .
- Vibronic coupling : Temperature-dependent spectra account for vibrational modes affecting absorption bands .
What crystallographic challenges arise from the compound’s potential polymorphism?
Advanced Research Question
Polymorphism is influenced by:
- Solvent polarity : Crystallization from THF yields a monoclinic phase (P2₁/c), while DMF produces a triclinic form (P) .
- Thermal analysis : DSC identifies phase transitions, with melting points varying by 10–15°C between polymorphs .
- Rietveld refinement : Synchrotron powder XRD distinguishes polymorphs when single crystals are unavailable .
What in silico methods predict the compound’s bioavailability and toxicity profile?
Advanced Research Question
- ADMET prediction : SwissADME estimates moderate permeability (LogP ~2.5) but poor aqueous solubility (<0.1 mg/mL), suggesting nanoparticle formulation for biological studies .
- Toxicity alerts : Derek Nexus flags potential hepatotoxicity from the chloropropanone moiety, requiring in vitro liver microsome assays for validation .
How does the compound’s electronic structure influence its antimicrobial activity?
Basic Research Question
- MIC assays : Against S. aureus, the bromomethyl group enhances membrane disruption (MIC = 8 µg/mL), while the chloropropanone moiety inhibits enzyme function via covalent binding .
- SAR studies : Analogues without the amino group show 10-fold reduced activity, highlighting its role in target recognition .
What mechanistic insights explain unexpected byproducts in Sonogashira coupling reactions?
Advanced Research Question
Side products (e.g., homocoupled alkynes) arise from:
- Oxidative conditions : Use of Cu(I) instead of Pd(0) promotes Glaser coupling. Optimize Pd/Cu ratios and degas solvents to suppress this .
- Steric effects : Bulky alkynes (e.g., phenylacetylene) exhibit lower reactivity, increasing byproduct formation. Switch to trimethylsilyl-protected alkynes for improved selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
